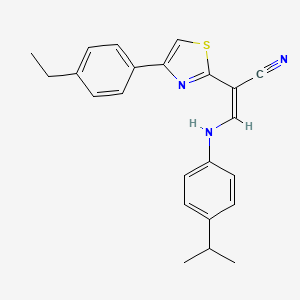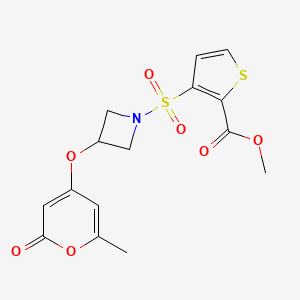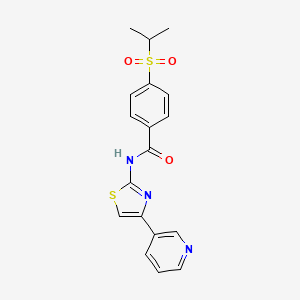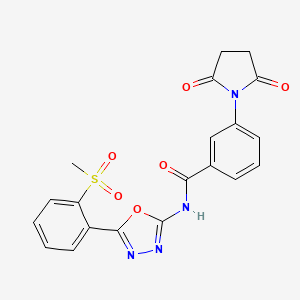
3-(2,5-dioxopyrrolidin-1-yl)-N-(5-(2-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2,5-dioxopyrrolidin-1-yl)-N-(5-(2-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C20H16N4O6S and its molecular weight is 440.43. The purity is usually 95%.
BenchChem offers high-quality 3-(2,5-dioxopyrrolidin-1-yl)-N-(5-(2-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2,5-dioxopyrrolidin-1-yl)-N-(5-(2-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Anticonvulsant and Antinociceptive Agent
This compound has been identified as a candidate for effective anticonvulsant and antinociceptive agents . It has demonstrated broad-spectrum protective activity in various mouse models, including the maximal electroshock (MES) test and pentylenetetrazole-induced seizures. Its efficacy in formalin-induced tonic pain suggests potential for development in epilepsy and neuropathic pain treatment.
DNA-Binding and Cleavage
Studies have shown that similar compounds can bind to DNA and induce cleavage . This property is significant for developing new therapeutic agents that target DNA, such as anticancer drugs, which work by interfering with the DNA of cancer cells.
Antimicrobial Activity
The compound’s derivatives have shown enhanced antimicrobial activities against bacteria like Bacillus subtilis and Escherichia coli . This suggests its potential use in developing new antibiotics or disinfectants.
Antioxidant Activity
The same studies indicating antimicrobial properties also revealed significant antioxidant activity . Antioxidants are crucial in protecting cells from damage caused by free radicals, and this compound could be used in research related to aging and chronic diseases.
Inhibition of Central Sodium/Calcium Currents
The compound’s ability to inhibit central sodium/calcium currents is another promising application . This could be relevant in the study of neurological disorders where such currents play a role in disease pathology.
Transient Receptor Potential Vanilloid 1 (TRPV1) Receptor Antagonism
The antagonism of the TRPV1 receptor by this compound suggests potential applications in pain management research . TRPV1 is known to mediate pain perception, and its inhibition could lead to new pain relief medications.
Propriétés
IUPAC Name |
3-(2,5-dioxopyrrolidin-1-yl)-N-[5-(2-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O6S/c1-31(28,29)15-8-3-2-7-14(15)19-22-23-20(30-19)21-18(27)12-5-4-6-13(11-12)24-16(25)9-10-17(24)26/h2-8,11H,9-10H2,1H3,(H,21,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSEAOPDOYCCWRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC=C1C2=NN=C(O2)NC(=O)C3=CC(=CC=C3)N4C(=O)CCC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,5-dioxopyrrolidin-1-yl)-N-(5-(2-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

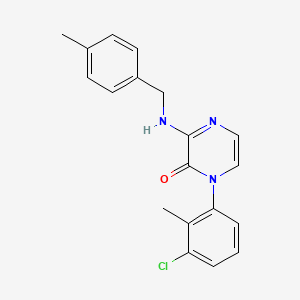
![4-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-7-(furan-2-yl)-1,4-thiazepane](/img/structure/B2985213.png)
![(3-Fluorophenyl)-[2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2985216.png)
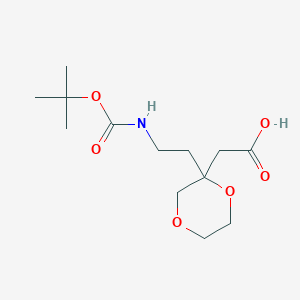
![Ethyl 4-[[2-(2,8-dimethyl-4-oxoquinolin-1-yl)acetyl]amino]benzoate](/img/structure/B2985219.png)

![N-[(5-Chlorothiophen-2-yl)methyl]-N-ethyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2985222.png)
![2-(7-(furan-2-yl)-4-oxo-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-mesitylacetamide](/img/structure/B2985223.png)
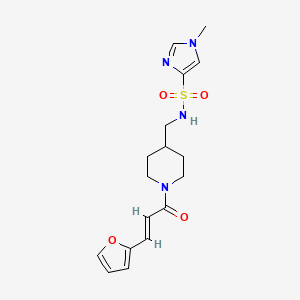

![Methyl (1R,3S)-3-aminospiro[3.3]heptane-1-carboxylate;hydrochloride](/img/structure/B2985230.png)
